Citrusinine I
Overview
Description
Citrusinine I is an acridone alkaloid isolated from the root bark of Swinglea glutinosa . It is known for its potent antiviral activity, particularly against herpes simplex virus types 1 and 2 . The compound’s structure is characterized by a unique planar ring system, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citrusinine I can be synthesized through a series of reactions involving the Ullmann reaction, cyclization, and selective demethylation . The synthesis begins with the Ullmann reaction to form the acridone core, followed by cyclization to complete the ring structure. Selective demethylation at the 1-position is achieved using boron trifluoride etherate and lithium bromide .
Industrial Production Methods: This includes scaling up the Ullmann reaction and ensuring efficient cyclization and demethylation steps to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Citrusinine I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield hydroxy derivatives .
Scientific Research Applications
Citrusinine I has a wide range of scientific research applications:
Mechanism of Action
Citrusinine I exerts its effects primarily through its interaction with biological targets. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the replication process . This mechanism is particularly effective against viruses like herpes simplex virus, where it inhibits viral replication . Additionally, this compound has been shown to inhibit photosynthesis by targeting both photosystem I and II .
Comparison with Similar Compounds
Citrusinine I is part of a broader class of acridone alkaloids, which includes compounds like citrusinine II and acronycine . Compared to these similar compounds, this compound exhibits more potent antiviral activity due to the additional hydrophobic interaction of the methoxy group at position 3 with specific molecular targets . Other similar compounds include:
Citrusinine II: Similar structure but with different substituents leading to varied biological activity.
Acronycine: Known for its anticancer properties but less potent antiviral activity compared to this compound.
This compound’s unique structure and potent biological activities make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAJHNFBCLZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235760 | |
Record name | Citrusinine I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citrusinine I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86680-32-2 | |
Record name | 1,5-Dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86680-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citrusinine I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086680322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citrusinine I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citrusinine I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 207 °C | |
Record name | Citrusinine I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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